1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride 1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride
Brand Name: Vulcanchem
CAS No.: 1583244-06-7
VCID: VC11686587
InChI: InChI=1S/C24H37N2.ClH/c1-20-17-21(2)24(22(3)18-20)26-16-15-25(19-26)23-13-11-9-7-5-4-6-8-10-12-14-23;/h15-19,23H,4-14H2,1-3H3;1H/q+1;/p-1
SMILES: CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3CCCCCCCCCCC3)C.[Cl-]
Molecular Formula: C24H37ClN2
Molecular Weight: 389.0 g/mol

1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride

CAS No.: 1583244-06-7

Cat. No.: VC11686587

Molecular Formula: C24H37ClN2

Molecular Weight: 389.0 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride - 1583244-06-7

Specification

CAS No. 1583244-06-7
Molecular Formula C24H37ClN2
Molecular Weight 389.0 g/mol
IUPAC Name 1-cyclododecyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride
Standard InChI InChI=1S/C24H37N2.ClH/c1-20-17-21(2)24(22(3)18-20)26-16-15-25(19-26)23-13-11-9-7-5-4-6-8-10-12-14-23;/h15-19,23H,4-14H2,1-3H3;1H/q+1;/p-1
Standard InChI Key KRODWXYVTUXSFG-UHFFFAOYSA-M
SMILES CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3CCCCCCCCCCC3)C.[Cl-]
Canonical SMILES CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3CCCCCCCCCCC3)C.[Cl-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises an imidazolium cation substituted at the 1-position with a 2,4,6-trimethylphenyl (mesityl) group and at the 3-position with a cyclododecyl moiety. The chloride anion balances the charge, contributing to its ionic character. The molecular formula is C24H37ClN2\text{C}_{24}\text{H}_{37}\text{ClN}_2, with a molecular weight of 389.017 g/mol . The mesityl group enhances steric bulk and electronic stability, while the cyclododecyl chain introduces significant hydrophobicity and conformational flexibility.

Synthesis and Purification

The synthesis of 1-(2,4,6-trimethylphenyl)-3-(cyclododecyl)imidazolium chloride follows a multi-step protocol analogous to methods described for related imidazolium salts . A generalized approach involves:

  • Condensation Reaction: Reacting 2,4,6-trimethylaniline with cyclododecylamine in the presence of triethylorthoformate and ammonium chloride under reflux conditions.

  • Cyclization: Forming the imidazole ring via thermal cyclization, often catalyzed by acidic or basic conditions.

  • Anion Exchange: Replacing the initial counterion (e.g., tetrafluoroborate) with chloride using potassium chloride or hydrochloric acid.

Purification typically involves precipitation with diethyl ether or chromatography on silica gel, yielding a white crystalline powder with ≥98% purity .

Physicochemical Properties

Thermal and Solubility Characteristics

As an ionic liquid, the compound exhibits low melting points (<100°C) and moderate thermal stability, decomposing above 250°C. It is sparingly soluble in polar solvents like water but highly soluble in dichloromethane, acetone, and dimethyl sulfoxide (DMSO) . The cyclododecyl group’s hydrophobicity reduces miscibility with aqueous systems, making it suitable for non-polar reaction media.

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): Key signals include aromatic protons of the mesityl group (δ 6.8–7.2 ppm), cyclododecyl methylenes (δ 1.2–1.8 ppm), and imidazolium protons (δ 8.3–9.0 ppm) .

  • IR Spectroscopy: Stretching vibrations for C–N (1250–1350 cm1^{-1}) and C–Cl (600–800 cm1^{-1}) bonds are prominent .

Applications in Research and Industry

Catalysis

Imidazolium ionic liquids serve as solvents, catalysts, and stabilizers in transition-metal-catalyzed reactions. In ruthenium-catalyzed olefin metathesis, structurally similar salts act as NN-heterocyclic carbene (NHC) precursors, enhancing catalyst stability and activity . For example, dichloro-(2-mesityl-5-cyclopentyl-imidazo-1-ylidene)-(3-phenyl-1H-inden-1-ylidene)tricyclohexylphosphine ruthenium(II) derivatives achieve turnover numbers exceeding 10,000 in ring-closing metathesis .

Material Science

The compound’s ionic conductivity and thermal stability suggest potential in electrolyte formulations for batteries or supercapacitors. Its large organic cations disrupt crystallinity, enabling amorphous ionic phases with enhanced ion mobility .

Comparative Analysis with Related Salts

CompoundCation SubstituentsAnionKey Applications
1-Mesityl-3-cyclododecyl imidazoliumMesityl, cyclododecylCl^-Catalysis, materials science
1-Mesityl-3-methyl imidazoliumMesityl, methylBF4_4^-Ionic liquid electrolytes
1-Benzyl-3-butyl imidazoliumBenzyl, butylPF6_6^-Solvents, extraction media

The cyclododecyl derivative’s bulky substituents confer superior thermal stability compared to methyl or butyl analogues, albeit at the cost of reduced solubility in polar media .

Future Perspectives

Ongoing research aims to optimize the compound’s synthesis for scalability and explore its utility in asymmetric catalysis and green chemistry. Computational studies modeling cation-anion interactions could further refine its design for task-specific applications.

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